Clocinnamox
Beschreibung
Historical Development and Discovery in Research
Clocinnamox was first described in the scientific literature in 1992. wikipedia.orgnih.gov Its development arose from research efforts to synthesize systemically active, irreversible opioid antagonists. nih.govnih.gov The core structure of this compound was derived from the modification of buprenorphine, a partial agonist at the μ-opioid receptor. wikipedia.org The research aimed to create compounds with a prolonged duration of action compared to existing reversible antagonists like naltrexone. nih.gov Early studies using the warm water tail-withdrawal procedure in mice demonstrated that this compound produced a long-lasting antagonism of the analgesic effects of morphine, with effects lasting up to 8 days, significantly longer than the 2 days observed with a high dose of naltrexone. nih.gov These findings established this compound as a potent, long-acting, and irreversible opioid antagonist. nih.govbris.ac.uk
Naming Conventions and Research Identifiers
Throughout its history in research, this compound has been referred to by several names and identifiers. These are used to maintain consistency and clarity in the scientific literature.
| Type | Identifier |
| Abbreviation | C-CAM |
| Developmental Code | NIH-10443 |
| Full Chemical Name | 14β-(p-chlorocinnamoylamino)-7,8-dihydro-N-cyclopropylmethylnormorphinone |
| IUPAC Name | (E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide |
Detailed Research Findings
Research into this compound has elucidated its specific interactions with opioid receptors. Binding assays are used to determine a compound's affinity for different receptor types.
This compound Receptor Binding Profile Studies have consistently shown that this compound is highly selective for the μ-opioid receptor.
| Receptor Type | Interaction | Research Finding |
| μ-opioid receptor (MOR) | Irreversible Antagonist | Dose-dependently decreases receptor density (Bmax) with minimal effect on affinity (Kd). nih.govnih.gov The blockade can last for several days. nih.gov |
| δ-opioid receptor (DOR) | No Significant Effect | Binding to the delta-opioid receptor was not affected by this compound. nih.gov |
| κ-opioid receptor (KOR) | No Significant Effect | Binding to the kappa-opioid receptor was not affected by this compound. nih.gov |
This high selectivity for the μ-opioid receptor, combined with its irreversible antagonism, makes this compound a precise tool for isolating and studying the specific functions of the MOR system. nih.gov
Structure
2D Structure
Eigenschaften
Molekularformel |
C29H29ClN2O4 |
|---|---|
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C29H29ClN2O4/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35)/b10-5+/t23-,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
RAURUSFBVQLAPW-DNIKMYEQSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl |
Herkunft des Produkts |
United States |
Structural Foundation and Structure Activity Relationship Sar Studies of Clocinnamox
Derivation from Parent Opioid Structures (e.g., Buprenorphine Analogues)
Clocinnamox is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. painphysicianjournal.com More directly, it belongs to the 14-substituted 7,8-dihydromorphinone series and was developed through the structural modification of buprenorphine. wikipedia.orgnih.gov Buprenorphine itself is a complex derivative of thebaine and is characterized as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. painphysicianjournal.comnaabt.org The development of this compound and its analogues, such as methothis compound (B39840) (MC-CAM), represents a focused effort to investigate and modify the pharmacological profile of these parent structures, leading to compounds with unique receptor activities. nih.gov The 14-aminodihydromorphinone scaffold has proven to be a versatile foundation for creating a wide range of opioid ligands with diverse therapeutic and research applications. nih.gov
Investigations into Cinnamoyl Ring Substituents and Opioid Receptor Efficacy
The cinnamoyl moiety of this compound is a critical determinant of its pharmacological activity. Research has systematically investigated the impact of substituents on the aromatic ring of this group to understand their effect on μ-opioid receptor efficacy. nih.govresearchgate.net A series of analogues were synthesized with chloro, methyl, and nitro groups at the 2'- and 4'-positions of the cinnamoyl ring. nih.govresearchgate.net
These studies revealed a distinct structure-activity relationship:
Positional Isomerism: Substituents at the 2' (ortho) position resulted in compounds with consistently higher efficacy compared to their 4' (para) substituted counterparts. nih.govresearchgate.net Specifically, the 2'-chloro and 2'-methyl analogues displayed greater efficacy than the 4'-chloro and 4'-methyl analogues. nih.govresearchgate.net
Lipophilicity: It was noted that 4'-chloro and 4'-methyl substitutions enhance the lipophilicity of the molecule, which contributes to its irreversible binding characteristics at μ-opioid receptors. researchgate.net
This clear SAR highlights the spatial importance of the substituent on the cinnamoyl ring for determining the functional activity at the μ-opioid receptor. nih.gov
Table 1: Effect of Cinnamoyl Ring Substitution on μ-Opioid Receptor Efficacy
| Substituent Position | Substituent Group | Observed Efficacy |
|---|---|---|
| 2' (ortho) | Chloro | Higher |
| 2' (ortho) | Methyl | Higher |
| 4' (para) | Chloro | Lower |
| 4' (para) | Methyl | Lower |
This table summarizes findings where 2'-substituted ligands consistently showed higher efficacy than their 4'-substituted analogues. nih.govresearchgate.net
Impact of N-Substitution (e.g., 17-methyl vs. 17-cyclopropylmethyl) on μ-Opioid Receptor Efficacy
A well-established principle in the SAR of morphinan-based opioids is the significant influence of the nitrogen substituent at position 17. This compound itself possesses a 17-cyclopropylmethyl group. wikipedia.org Studies on this compound analogues confirmed the existing SAR trend that the nature of this N-substituent profoundly affects efficacy at the μ-opioid receptor. nih.govresearchgate.net
When comparing analogues with an N-methyl (17-methyl) group to those with an N-cyclopropylmethyl (17-cyclopropylmethyl) group, a consistent pattern emerges:
N-Methyl Analogues: Ligands with a 17-methyl group consistently demonstrate greater efficacy at the μ-opioid receptor. nih.govresearchgate.net
N-Cyclopropylmethyl Analogues: Ligands with the 17-cyclopropylmethyl group, like this compound, generally exhibit lower efficacy or antagonist properties. nih.govresearchgate.net
This relationship holds true across the series of cinnamoyl-substituted analogues, indicating that the effects of N-substitution and cinnamoyl ring substitution are somewhat independent but additive in determining the final pharmacological profile. nih.gov
Table 2: Comparison of N-17 Substitution on μ-Opioid Receptor Efficacy
| N-17 Substituent | Typical μ-Opioid Receptor Efficacy |
|---|---|
| Methyl | Greater Efficacy (Agonist/Partial Agonist) |
| Cyclopropylmethyl | Lower Efficacy (Partial Agonist/Antagonist) |
This table reflects the established SAR that 17-methyl ligands have greater efficacy than their 17-cyclopropylmethyl counterparts in this series. nih.govresearchgate.net
Analysis of 3-O-Alkylation on this compound Analogues and μ-Opioid Receptor Efficacy
The phenolic 3-hydroxyl group on the morphinan (B1239233) skeleton is another key site for structural modification. In the case of this compound, alkylation of this group to form 3-O-alkyl ethers has been shown to be a valuable strategy for modulating μ-opioid receptor efficacy. nih.gov While this compound (C-CAM) is an insurmountable μ-antagonist, its 3-methyl ether, methothis compound (MC-CAM), acts as a potent partial agonist at the μ-opioid receptor. nih.gov
To explore this further, other 3-O-alkyl ethers of this compound were synthesized and evaluated. nih.gov
In Vitro vs. In Vivo Efficacy: In opioid receptor binding assays, the ether analogues generally maintained high, μ-selective affinity similar to this compound and showed little to no efficacy. However, some ethers demonstrated substantial agonist activity in in vivo tests. nih.gov
Specific Ether Analogues: The propargyl ether (analogue 7 ) showed significant μ-agonist character in vivo and could substitute for morphine in dependent monkeys, followed by a long-lasting period of μ-antagonism. In contrast, the cyclopropylmethyl ether (analogue 5 ) had minimal agonist activity in vivo and was characterized as a potent, long-acting μ-antagonist. nih.gov
These findings demonstrate that 3-O-alkylation is an effective method for systematically varying the μ-efficacy within this class of compounds, providing a range of molecules from antagonists to partial agonists while retaining long-acting properties. nih.gov
Table 3: Effect of 3-O-Alkylation on this compound Analogue Activity
| Compound | 3-Position Group | In Vivo μ-Opioid Activity Profile |
|---|---|---|
| This compound (C-CAM) | Hydroxyl (-OH) | Insurmountable Antagonist |
| Methothis compound (MC-CAM) | Methoxy (-OCH₃) | Potent Partial Agonist |
| Analogue 5 | Cyclopropylmethoxy (-OCH₂-cPr) | Potent, Long-Acting Antagonist |
| Analogue 7 | Propargyloxy (-OCH₂C≡CH) | Significant Agonist, followed by Antagonism |
This table illustrates how modifying the 3-hydroxyl group of this compound leads to analogues with varied in vivo efficacy at the μ-opioid receptor. nih.gov
Opioid Receptor Pharmacology and Binding Kinetics of Clocinnamox
Characterization as a μ-Opioid Receptor Antagonist
Clocinnamox (C-CAM) is a derivative of cinnamoylaminomorphinone that has been extensively characterized as a potent and selective antagonist of the μ-opioid receptor (MOR). nih.govwikipedia.org Early behavioral studies demonstrated that this compound acts as an insurmountable antagonist specifically against μ-opioid agonists, effectively blocking their analgesic effects. nih.gov For instance, pretreatment with this compound produces a dose-dependent decrease in the analgesic potency of morphine. nih.gov At higher doses of this compound, the maximal analgesic effect of morphine could not be achieved, a hallmark of non-competitive, irreversible antagonism. nih.gov Similarly, in studies with rhesus monkeys, this compound dose-dependently antagonized the effects of the μ-agonist fentanyl. nih.gov This functional antagonism is a key characteristic of its interaction with the μ-opioid system. The effects of this antagonism are long-lasting, with a gradual recovery of agonist potency observed over several days, further supporting its classification as an irreversible or pseudo-irreversible antagonist. nih.govnih.gov
Nature of Receptor Interaction: Irreversible vs. Pseudo-irreversible Antagonism
The interaction of this compound with the μ-opioid receptor is characterized by its long-lasting and insurmountable nature, leading to its classification as an irreversible or pseudo-irreversible antagonist. nih.govnih.gov True irreversible antagonists typically form a stable, covalent bond with the receptor. However, studies on this compound and its close analogue, methocinnamox (B1462759) (MCAM), suggest that a covalent bond is not formed. nih.gov Instead, the compound exhibits extremely slow dissociation kinetics from the μ-opioid receptor, a phenomenon termed pseudo-irreversible antagonism. nih.gov This means that while the bond is not permanent, the drug occupies the receptor for an extended period, leading to a functional state of irreversibility. nih.gov This prolonged receptor occupancy effectively reduces the number of available receptors for agonists to bind to, hence the insurmountable antagonism observed in functional assays. nih.govnih.gov
In vitro radioligand binding assays have been crucial in elucidating the mechanism of this compound. sygnaturediscovery.com Initial displacement experiments using mouse brain membranes indicated that this compound had only moderate selectivity for the μ-opioid receptor compared to δ (delta) and κ (kappa) receptors. nih.gov However, these equilibrium-based assays did not fully capture the nature of its interaction. nih.gov
A key finding came from in vitro washout experiments. nih.gov These studies demonstrated that while this compound's inhibition of δ and κ receptor binding was reversed over time, its inhibition of μ-receptor binding was resistant to washout. nih.gov Even after allowing for an 8-hour dissociation period, the this compound-mediated inhibition of μ-receptor binding could not be reversed, highlighting a wash-resistant interaction that is unique to the μ-receptor subtype. nih.gov This suggests that although it can bind reversibly to all three opioid receptor types, it forms a much more stable and long-lasting complex only with the μ-receptor. nih.gov
| Receptor Type | Interaction after Washout | Reference |
| μ (mu) | Wash-resistant binding | nih.gov |
| δ (delta) | Time-dependently reversed | nih.gov |
| κ (kappa) | Time-dependently reversed | nih.gov |
Ex vivo binding studies provide a powerful link between systemic drug administration and target engagement in the central nervous system. sygnaturediscovery.com In mice pretreated with this compound, a significant and dose-dependent decrease in the density (Bmax) of μ-opioid receptors was observed in the brain, with minimal effect on the binding affinity (Kd) of the radioligand. nih.govnih.gov
Specifically, a single 10 mg/kg intraperitoneal dose of this compound resulted in a 90% decrease in ex vivo binding of the selective μ-agonist radioligand [³H]DAMGO. nih.gov This reduction in binding was paralleled by an 88% decrease in the total number of μ-receptors (Bmax) as determined by equilibrium saturation binding assays. nih.gov The recovery from this receptor blockade is slow, with the return of [³H]DAMGO binding to control levels having a half-life (T1/2) of 2.7 to 4.2 days. nih.gov This slow recovery is predominantly due to the reappearance of μ-receptors rather than a change in binding affinity. nih.govnih.gov Importantly, this compound pretreatment did not affect the ex vivo binding of radioligands for the δ or κ receptors, confirming its functional selectivity in vivo. nih.govnih.gov
| Parameter | Effect of this compound Pretreatment | Magnitude of Change | Reference |
| μ-Receptor Density (Bmax) | Dose-dependent decrease | 88% decrease | nih.govnih.gov |
| μ-Receptor Affinity (Kd) | Minimal to no effect | Not significant | nih.govnih.gov |
| Ex vivo [³H]DAMGO Binding | Decrease | 90% decrease | nih.gov |
| Recovery Half-Life (T1/2) | Slow recovery | 2.7 - 4.2 days | nih.gov |
The functional irreversibility of this compound at the μ-opioid receptor is a direct consequence of its unique dissociation kinetics. nih.gov As shown in in vitro washout experiments, the this compound-receptor complex is exceptionally stable at the μ-receptor, but not at the δ or κ receptors. nih.gov This slow rate of dissociation from the μ-receptor means that, over the timescale of typical pharmacological experiments, the antagonism is effectively irreversible. nih.gov
This prolonged receptor occupancy prevents agonists from binding and eliciting a response, leading to the insurmountable antagonism seen in behavioral assays. nih.govnih.gov The recovery of function, such as the analgesic response to morphine, parallels the slow recovery of μ-receptor density observed in ex vivo binding studies. nih.govnih.gov For example, the half-life for the reappearance of μ-receptors, estimated to be around 3.2 days, correlates well with the time course for the return of morphine's analgesic effects after this compound treatment. nih.gov
Receptor Selectivity Profile
The selectivity profile of this compound is a critical aspect of its pharmacology and reveals a significant discrepancy between simple binding affinity and functional activity. While it can interact with all three primary opioid receptors (in vitro), its functionally relevant antagonist activity is highly selective for the μ-opioid receptor. nih.gov
In radioligand displacement experiments, which measure the affinity of a compound for a receptor at equilibrium, this compound displays only moderate selectivity for the μ-receptor over the δ and κ receptors, with a reported affinity ratio of 29:6:1 (μ:δ:κ). nih.gov
However, this in vitro binding profile is misleading when considering the compound's functional effects. nih.gov Both in vivo behavioral studies and ex vivo binding experiments demonstrate that this compound is a highly selective μ-opioid receptor antagonist. nih.govnih.govnih.gov It does not antagonize the effects of δ or κ-selective agonists. nih.govnih.gov Furthermore, ex vivo studies confirm that this compound pretreatment reduces the number of μ-receptors without affecting δ or κ receptor populations. nih.govnih.gov This high functional selectivity is attributed to its wash-resistant, pseudo-irreversible binding kinetics, which are unique to its interaction with the μ-opioid receptor. nih.gov
| Assay Type | Finding | Selectivity Profile (μ:δ:κ) | Reference |
| In Vitro Radioligand Displacement | Moderate μ-selectivity | 29:6:1 | nih.gov |
| In Vitro Washout Experiment | Wash-resistant binding at μ-receptors only | Functionally μ-selective | nih.gov |
| Ex Vivo Receptor Binding | Decreased receptor density at μ-receptors only | Functionally μ-selective | nih.govnih.gov |
| In Vivo Behavioral Assays | Insurmountable antagonism of μ-agonists only | Functionally μ-selective | nih.govnih.gov |
Interaction with δ- and κ-Opioid Receptors
This compound exhibits a binding affinity for all three primary opioid receptor subtypes—μ, δ (delta), and κ (kappa)—but with notable differences in selectivity and the nature of the interaction. umich.edunih.gov While it is a potent antagonist at the μ-opioid receptor, its interaction with δ- and κ-opioid receptors is characterized by lower affinity and reversibility. umich.edunih.gov
Radioligand displacement studies using mouse brain membranes have quantified this selectivity. These experiments revealed that this compound has a 29:5:1 selectivity ratio for μ:δ:κ receptors, respectively. umich.edu In vitro binding assays have determined the apparent inhibitory constants (Ki) for this compound at each receptor subtype, highlighting its preference for the μ-receptor. umich.edu
| Receptor Subtype | Apparent Ki (nM) |
| μ (mu) | 0.25 - 0.7 |
| δ (delta) | 1.6 - 1.9 |
| κ (kappa) | 5.7 - 7.2 |
This table presents the apparent inhibitory constants (Ki) of this compound for the three main opioid receptor subtypes, based on data from in vitro studies. umich.edu
A crucial distinction in the pharmacology of this compound is the nature of its binding to δ- and κ-receptors compared to μ-receptors. In vitro washout experiments have demonstrated that the inhibition of δ- and κ-receptor binding by this compound is time-dependently reversed. nih.gov This contrasts sharply with its interaction at the μ-receptor, where the binding inhibition is irreversible even after extended washout periods. umich.edunih.gov Further in vivo studies confirm this selectivity; even after systemic administration of this compound, ex vivo binding to δ- and κ-receptors remains unaffected. umich.edunih.gov This indicates that while this compound can interact with δ- and κ-receptors in vitro, its functional antagonism in a physiological system is highly selective for the μ-receptor due to its irreversible binding mechanism at that site. nih.gov
Influence on μ-Opioid Receptor Density (Bmax) and Affinity (Kd)
This compound functions as an irreversible antagonist by covalently binding to the μ-opioid receptor, which leads to a significant reduction in the number of available receptors for a prolonged period. nih.gov This effect is quantified through changes in receptor density (Bmax), which is the maximum number of binding sites, and receptor affinity (Kd), the concentration of a ligand required to occupy half of the receptors. turkupetcentre.net
Research consistently shows that this compound administration leads to a dose- and time-dependent decrease in the Bmax of μ-opioid receptors in the brain, with minimal to no effect on the Kd value. nih.govnih.gov This indicates that this compound effectively reduces the total population of functional μ-receptors without altering the binding affinity of the receptors that remain. nih.govnih.govnih.gov
For instance, saturation binding studies in mice demonstrated that this compound dose-dependently decreased the Bmax for the μ-opioid receptor agonist [3H]DAMGO. nih.gov One study noted that a 3.2 mg/kg dose of this compound significantly reduced μ-opioid receptor density by 41% without altering affinity (Kd). nih.gov Another study found that a 10 mg/kg dose could inhibit 90% of μ-receptor binding within one hour, an effect attributed to a decrease in receptor density. umich.edunih.gov
| This compound Dose | Pretreatment Time | % Inhibition of Bmax / Receptor Density | Effect on Kd |
| 1 mg/kg | 1 hour | 44% | Essentially unchanged |
| 3.2 mg/kg | 1 hour | 90% | Essentially unchanged |
| 3.2 mg/kg | 3 days | 41% | No alteration |
| 10 mg/kg | 1 hour | 90% | Essentially unchanged |
| 12.8 mg/kg | 24 hours | >70% | Minimal effects |
This table summarizes the observed effects of different doses of this compound on μ-opioid receptor density (Bmax) and affinity (Kd) at various time points post-administration, as reported in studies with mice. umich.edunih.govnih.gov
The recovery of the μ-opioid receptor population following this compound treatment is a gradual process. After a significant decrease, the Bmax values slowly return toward control levels. For example, after a single administration of 3.2 mg/kg of this compound, [3H]DAMGO binding was observed to return to control levels by 8 days. nih.gov Following a higher dose (12.8 mg/kg), receptor density, which had decreased to less than 30% of control at 24 hours, recovered to 80% of control by 5 days. nih.gov The half-life for the reappearance of these receptors has been estimated to be between 2.7 and 4.2 days. nih.gov
Impact on Opioid Receptor mRNA Levels
Despite the profound and long-lasting reduction in μ-opioid receptor density (Bmax) following this compound administration, studies have found no corresponding change in the steady-state levels of μ-opioid receptor messenger RNA (mRNA). nih.gov
In an experiment where μ-opioid receptor density was decreased to less than 30% of control levels 24 hours after a 12.8 mg/kg dose of this compound, a solution hybridization assay was used to measure the μ-opioid receptor mRNA transcript. The results revealed no changes in the steady-state levels of this mRNA. nih.gov This finding is significant because it suggests that the repopulation of μ-opioid receptors following their irreversible blockade by this compound is not mediated by an upregulation of gene transcription to produce new mRNA. nih.gov
This lack of change in mRNA levels implies that the recovery of receptor function may be mediated by alternative mechanisms. One proposed hypothesis is that the repopulation of receptors in the brain is facilitated by an existing intracellular pool of receptors that are translocated to the cell surface and activated following the clearance of the antagonist. nih.gov
Pharmacological Characterization of Clocinnamox in Preclinical Models
In Vivo Antagonistic Effects on Opioid Agonist Potency and Efficacy
Clocinnamox has been extensively studied for its ability to antagonize the effects of opioid agonists in vivo. These studies have been crucial in understanding its mechanism of action and its potential applications in opioid research.
In rodent models, this compound has demonstrated a dose-dependent and time-dependent antagonism of the analgesic effects of μ-opioid agonists. nih.govnih.gov Studies in mice have shown that pretreatment with this compound leads to a significant reduction in the analgesic potency of morphine. nih.govnih.gov For instance, 24 hours after administration, this compound produced a dose-dependent decrease in the potency of morphine, and at higher doses of this compound, the maximal analgesic effect of morphine could not be achieved even at very high doses of the agonist. nih.govnih.gov This insurmountable antagonism is a hallmark of irreversible receptor binding. nih.gov
The antagonistic effects of this compound are not limited to morphine. In the warm-water tail-withdrawal assay in mice, this compound produced dose-dependent rightward shifts in the dose-effect curve of the potent μ-agonist etonitazene, along with a slight depression of the maximal effect. nih.gov The duration of this antagonism is notable, with the effects of a high dose of this compound on morphine's analgesic activity lasting for up to 8 days. nih.gov This prolonged action is consistent with the irreversible nature of its binding to the μ-opioid receptor. nih.govnih.gov
| This compound Dose (mg/kg) | Effect on Morphine Potency (24h post-administration) | Maximal Analgesic Effect of Morphine |
|---|---|---|
| 0.32 | Dose-dependent decrease | Achieved |
| 12.8 | Significant decrease | Not observed at morphine doses >500 mg/kg s.c. |
The reinforcing effects of opioids, which are central to their abuse potential, are also effectively blocked by this compound. In studies with rhesus monkeys trained to self-administer opioid agonists intravenously, this compound has been shown to be a potent and insurmountable antagonist. A single intravenous dose of this compound significantly reduced the reinforcing potency of the high-efficacy agonist alfentanil. While a lower dose of this compound caused a tenfold shift in the alfentanil dose-response curve, a higher dose resulted in a 300-fold shift and a depression of the maximum response rates.
This compound also demonstrated insurmountable antagonism against the reinforcing effects of the low-efficacy opioid agonist nalbuphine (B1235481). In some animals, responding for nalbuphine was completely abolished after a low dose of this compound, and this effect was observed in all animals at a higher dose. These findings in nonhuman primates highlight the robust ability of this compound to block the rewarding effects of a range of opioid agonists, further confirming its powerful antagonistic properties at the μ-opioid receptor.
Modulation of Opioid Tolerance Development
While specific studies on how this compound directly modulates the development of opioid tolerance over time are not extensively detailed, its utility in preclinical models of tolerance is well-established. Opioid tolerance is a phenomenon where the analgesic effectiveness of an opioid decreases with repeated administration. frontiersin.org In morphine-tolerant rats, this compound has been used as a tool to probe the changes in the opioid system that accompany this state. By irreversibly inactivating a portion of the μ-opioid receptors, researchers can assess the remaining functional receptor pool and the efficacy of agonists in tolerant versus non-tolerant animals. This approach helps to distinguish between different opioid agonists based on their relative efficacy in both normal and morphine-treated animals.
Assessment of Efficacy Values (τ) for Opioid Agonists Using this compound
The irreversible nature of this compound's binding makes it an invaluable tool for determining the in vivo efficacy (τ) of opioid agonists. Efficacy is a measure of an agonist's ability to produce a maximal response. By systematically inactivating a fraction of the μ-opioid receptor population with this compound, researchers can observe how the dose-response curves of different agonists are affected.
In studies with rhesus monkeys, this method was used to determine the efficacy values for alfentanil and nalbuphine in both self-administration and antinociception assays. The results indicated that both agonists had higher efficacy in the self-administration model compared to the antinociception model. Similarly, in mice, this compound was used to compare the efficacies of oxycodone and etorphine. This compound dose-dependently increased the dose of both agonists required to produce an analgesic effect. The shift in the dose-response curve was more pronounced for oxycodone than for etorphine, and the maximal effect of oxycodone was reduced at the highest dose of this compound, indicating that etorphine has a higher efficacy than oxycodone. nih.gov
| Agonist | Preclinical Model | Assay | Calculated Efficacy (τ) |
|---|---|---|---|
| Alfentanil | Rhesus Monkey | Self-administration | 391 |
| Nalbuphine | Rhesus Monkey | Self-administration | 196 |
| Alfentanil | Rhesus Monkey | Tail withdrawal | 11 |
| Nalbuphine | Rhesus Monkey | Tail withdrawal | 0.92 |
| Oxycodone | Mouse | Analgesia | Lower than Etorphine |
| Etorphine | Mouse | Analgesia | Higher than Oxycodone |
Receptor Reserve Analysis with this compound
This compound is a key pharmacological tool for studying receptor reserve, which is the presence of spare receptors that are not required to produce a maximal response to a high-efficacy agonist. mass.gov By irreversibly blocking a portion of the μ-opioid receptors with this compound, the relationship between receptor occupancy and response can be investigated. mass.gov
In preclinical studies, after treatment with this compound, the dose-response curve for a high-efficacy agonist with a large receptor reserve will initially shift to the right without a decrease in the maximal response. mass.gov As more receptors are inactivated, the maximal response will eventually decrease. mass.gov In contrast, for a low-efficacy agonist with little or no receptor reserve, even a small degree of receptor inactivation by this compound will lead to a decrease in the maximal response. mass.gov This technique has been instrumental in characterizing the receptor reserve for various opioid agonists in different physiological systems. mass.gov
Studies on Opioid Withdrawal Syndromes
This compound has been utilized in preclinical models to investigate its effects in opioid-dependent animals and to understand the mechanisms underlying opioid withdrawal. In morphine-dependent non-human primates, the administration of an opioid antagonist can precipitate a withdrawal syndrome. While specific studies detailing the full spectrum of withdrawal signs precipitated by this compound are limited, research with other opioid antagonists in morphine-dependent rodents and primates provides a framework for the expected effects. nih.govnih.gov
In rats made acutely dependent on morphine, the administration of an opioid antagonist like naloxone (B1662785) can precipitate a range of withdrawal signs, including jumping, urination, teeth chattering, chewing, paw shakes, head shakes, and ptosis. nih.gov In non-human primates, antagonist-precipitated withdrawal can manifest as increased respiratory rate, heart rate, and blood pressure, as well as behavioral signs such as lying down, vocalizing, and tremors. nih.gov Given its potent and long-lasting μ-opioid receptor antagonism, this compound would be expected to precipitate a robust and sustained withdrawal syndrome in opioid-dependent subjects.
Mechanistic Insights and Cellular Signaling Modulations by Clocinnamox
Role in Investigating Opioid Receptor Trafficking and Regulation
Clocinnamox (C-CAM) serves as a critical pharmacological tool for the investigation of μ-opioid receptor (MOR) trafficking and regulation due to its selective and irreversible antagonist properties. nih.govwikipedia.org Scientific studies have demonstrated that systemic administration of this compound leads to a dose-dependent and time-dependent reduction in the density of MORs in the brain, a phenomenon quantified by a decrease in the maximum number of binding sites (Bmax) for MOR-selective radioligands like [³H]DAMGO. nih.govnih.gov Notably, this reduction in receptor density occurs with minimal effect on the binding affinity (Kd) of the remaining receptors. nih.gov This characteristic allows researchers to create a scenario of partial or near-complete receptor inactivation, providing a unique window into the lifecycle and regulatory dynamics of these receptors.
A key insight gained from using this compound is related to the process of receptor repopulation. Following the irreversible blockade of MORs by this compound, the recovery of receptor binding and the restoration of analgesic response to MOR agonists like morphine occur gradually over a period of several days. nih.govnih.gov In-depth studies have revealed that this recovery of MOR density is not associated with changes in the steady-state levels of MOR messenger RNA (mRNA). nih.gov This pivotal finding suggests that the repopulation of functional receptors on the cell surface is not primarily driven by new receptor synthesis. Instead, it is likely mediated by the mobilization and translocation of a pre-existing intracellular pool of receptors to the plasma membrane. nih.gov this compound, therefore, provides an experimental model to uncouple receptor binding from new protein synthesis, enabling a focused study of receptor trafficking pathways and the mechanisms governing the replenishment of the functional receptor population at the neuronal surface.
Table 1: Effect of this compound on μ-Opioid Receptor Binding Parameters
| Parameter | Observation | Implication for Research | Source |
|---|---|---|---|
| Bmax (Receptor Density) | Dose-dependent decrease | Allows for the study of receptor recovery and repopulation after irreversible blockade. | nih.govnih.gov |
| Kd (Binding Affinity) | Minimal to no change | Indicates that the remaining and newly appearing receptors have normal ligand-binding properties. | nih.gov |
| MOR mRNA Levels | No significant change during receptor recovery | Suggests receptor repopulation occurs from a pre-existing pool, not new synthesis, facilitating the study of receptor trafficking. | nih.gov |
Implications for G-Protein Coupling and Downstream Signaling Pathways
The irreversible nature of this compound's binding to the μ-opioid receptor has significant implications for understanding G-protein coupling and the subsequent intracellular signaling cascades. By permanently inactivating a population of MORs, this compound effectively reduces the number of receptors available to be activated by an agonist. This reduction in functional receptor density directly impacts the maximal possible response of a given signaling pathway. For instance, studies with the closely related compound methocinnamox (B1462759) (MCAM), which also acts as a pseudo-irreversible MOR antagonist, have shown a time-dependent and non-surmountable reduction in the maximal inhibitory effect of MOR agonists on cyclic adenosine monophosphate (cAMP) production. nih.gov Since the inhibition of adenylyl cyclase (the enzyme that produces cAMP) is a primary downstream effect of MOR coupling to Gi/o proteins, this demonstrates that irreversible receptor blockade prevents G-protein activation and attenuates the entire downstream signaling pathway.
Interaction with Receptor-Arrestin Systems (as a tool for investigation)
While direct studies utilizing this compound to specifically investigate receptor-arrestin interactions are not extensively documented in the available literature, its mechanism of action provides a valuable theoretical framework for such research. The arrestin system is crucial for the desensitization and internalization of G-protein coupled receptors (GPCRs), including the μ-opioid receptor. Upon agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), arrestin proteins are recruited to the receptor, which uncouples it from the G-protein and targets it for endocytosis.
As an irreversible antagonist, this compound can be employed to permanently silence a specific fraction of the MOR population on the cell surface. This creates a unique experimental condition to probe the dynamics of the arrestin system in response to agonist stimulation of the remaining, functional receptors. For example, researchers could investigate whether a significant reduction in receptor density alters the kinetics or magnitude of agonist-induced receptor desensitization or internalization mediated by β-arrestin. It could be hypothesized that with fewer receptors available, the cellular machinery, including GRKs and arrestins, might exhibit altered efficiency in regulating the remaining receptor pool. By creating a state of defined receptor deficit, this compound could potentially be used to explore the stoichiometry of receptor-arrestin interactions and the capacity of the internalization machinery. Such studies would contribute to a deeper understanding of how receptor number influences the critical processes of homologous desensitization and receptor downregulation, which are key components of opioid tolerance.
Advanced Methodologies Utilizing Clocinnamox As a Pharmacological Probe
Application in Quantitative Receptor Pharmacology (e.g., Furchgott Analysis)
The irreversible nature of clocinnamox's binding to μ-opioid receptors makes it an ideal agent for use in quantitative receptor pharmacology, particularly for methodologies like Furchgott and Black and Leff analysis. These analytical methods are used to determine the relationship between receptor occupancy and pharmacological response, allowing for the estimation of receptor reserves and the intrinsic efficacy of agonists.
By administering this compound to selectively and irreversibly inactivate a fraction of the μ-opioid receptor population, researchers can study the effects of this receptor depletion on the dose-response curves of various opioid agonists. For instance, analysis according to the Black and Leff operational model has been used to quantify the reduction in available μ-opioid receptors following this compound treatment. One study demonstrated that this compound acutely decreased the number of μ-opioid receptors available for the agonist alfentanil by 88%. researchgate.net
These studies also allow for the calculation of the rate of receptor recovery. Following the initial inactivation by this compound, the return of the biological response over time is monitored. This recovery is believed to reflect the synthesis of new receptors or the repopulation of the receptor pool. nih.gov The half-life (T1/2) for the reappearance of μ-opioid receptors has been estimated through these methods. Data from behavioral antinociception experiments analyzed using the Black and Leff method estimated a T1/2 of receptor reappearance of 3.2 days. nih.gov A separate analysis measuring the recovery from antagonism of alfentanil estimated a receptor recovery half-life of 6.3 days. researchgate.net This application of this compound provides critical insights into the lifecycle and turnover rate of μ-opioid receptors in the central nervous system.
Table 1: Receptor Inactivation and Recovery Dynamics Following this compound Administration
| Parameter | Agonist Used for Analysis | Finding | Source |
| Acute Receptor Inactivation | Alfentanil | 88% decrease in available μ-opioid receptors | researchgate.net |
| Receptor Recovery Half-Life (T1/2) | Morphine (behavioral analysis) | 3.2 days | nih.gov |
| Receptor Recovery Half-Life (T1/2) | Alfentanil (functional analysis) | 6.3 days | researchgate.net |
Use in Drug Discrimination Paradigms to Assess Opioid Efficacy
Drug discrimination paradigms are powerful behavioral assays used to characterize the subjective effects of drugs. In these studies, animals are trained to distinguish between the effects of a specific drug (e.g., morphine) and a control substance (e.g., saline). This compound is employed in these paradigms to probe the efficacy of different opioid agonists at the μ-opioid receptor.
By irreversibly reducing the number of available μ-receptors, this compound pretreatment can differentially affect the ability of various agonists to produce the trained drug effect. This differential sensitivity reveals differences in their relative efficacy. In rats trained to discriminate morphine from saline, this compound antagonism affected several opioid agonists differently. nih.gov The order of sensitivity to this compound (from least to most sensitive) was found to be fentanyl < morphine ≤ buprenorphine = nalbuphine (B1235481). nih.gov
This methodology can be further refined by combining this compound pretreatment with chronic agonist exposure. For example, after six days of morphine treatment, which itself reduced the potency of several agonists, subsequent administration of this compound produced an even greater decrease in the potency of morphine and fentanyl. nih.gov For buprenorphine, this combined treatment suppressed the maximum morphine-like effect it could produce. nih.gov These findings demonstrate that this compound is a sophisticated tool for unmasking the subtle differences in agonist efficacy that are not apparent under normal conditions, providing a clearer picture of how different opioids engage the μ-receptor system to produce their effects.
Table 2: Effect of this compound on Morphine-Like Discriminative Stimulus Effects of Opioid Agonists
| Opioid Agonist | Sensitivity to this compound Antagonism | Effect of this compound in Morphine-Treated Rats | Source |
| Fentanyl | Least sensitive | 12-fold decrease in potency | nih.gov |
| Morphine | Moderately sensitive | 7-fold decrease in potency | nih.gov |
| Buprenorphine | Highly sensitive | Suppression of maximal effect | nih.gov |
| Nalbuphine | Highly sensitive | Suppression of maximal effect | nih.gov |
Implementation in in Vitro and Ex Vivo Binding Assays for Receptor Characterization
This compound's utility is prominent in binding assays designed to characterize opioid receptor pharmacology. These assays, conducted both in vitro (using isolated cell membranes) and ex vivo (using tissue from pre-treated animals), have been crucial in elucidating the compound's mechanism of action.
In vitro washout experiments have highlighted the irreversible nature of this compound's binding specifically at the μ-opioid receptor. While the inhibition of δ (delta) and κ (kappa) receptor binding by this compound could be reversed over time, its inhibition of μ-receptor binding was wash-resistant and could not be reversed even after eight hours. nih.gov Despite this functional irreversibility at the μ-receptor, standard radioligand displacement assays show only moderate selectivity for this compound (μ:δ:κ ratio of 29:6:1). nih.gov This discrepancy is resolved by its wash-resistant binding kinetics at the μ-receptor.
Ex vivo binding assays further confirm its selectivity and mechanism in vivo. Pretreatment of mice with this compound resulted in a profound and dose-dependent decrease in the density of μ-opioid receptors (Bmax), as measured by the binding of the selective μ-agonist radioligand [³H]DAMGO. nih.govnih.gov One study reported that a single dose led to a 90% decrease in [³H]DAMGO binding, which corresponded to an 88% reduction in μ-receptor density. nih.gov Importantly, this effect was selective; the binding to δ-receptors (measured with [³H]DPDPE) and κ-receptors (measured with [³H]U69,593) was unaffected by the this compound pretreatment. nih.gov These studies also showed that this compound had minimal effect on the binding affinity (Kd) of ligands to the remaining receptors, confirming that its primary action is a reduction in receptor number, not a change in their affinity. nih.gov
Table 3: this compound Binding Profile in In Vitro and Ex Vivo Assays
| Assay Type | Receptor | Key Finding | Source |
| In Vitro Washout | μ-opioid | Binding inhibition is irreversible (wash-resistant) | nih.gov |
| δ-opioid | Binding inhibition is reversible | nih.gov | |
| κ-opioid | Binding inhibition is reversible | nih.gov | |
| Ex Vivo Binding | μ-opioid | Dose-dependent decrease in receptor density (Bmax) with minimal effect on affinity (Kd) | nih.govnih.gov |
| δ-opioid | No effect on receptor binding | nih.gov | |
| κ-opioid | No effect on receptor binding | nih.gov |
Utility in Studies of Opioid Receptor Desensitization and Sensitization
This compound is a valuable pharmacological tool for investigating the long-term adaptive processes of opioid receptor regulation, such as desensitization and sensitization. By producing a selective and long-lasting depletion of μ-receptors, it creates a unique model to study how the brain compensates for a sustained loss of receptor function.
The recovery of function following this compound administration is primarily due to the repopulation of μ-opioid receptors, a process that is thought to involve the synthesis of new receptors. nih.govnih.gov Studies have shown that while receptor density is significantly reduced within 24 hours of administration, it gradually returns toward normal levels over several days to weeks. nih.govnih.gov Interestingly, this repopulation of receptors occurs without any detectable change in the steady-state levels of μ-opioid receptor mRNA, suggesting that the recovery may be mediated by an existing pool of receptors or that changes in mRNA are transient and difficult to detect. nih.gov
Furthermore, this compound has been used to uncover phenomena related to receptor sensitization or upregulation. In some studies, the recovery of the μ-opioid receptor population after this compound treatment does not simply return to baseline. Instead, an "overshoot" has been observed, where the number of receptors actually surpasses pre-treatment levels two to four weeks after administration. researchgate.net This receptor upregulation represents a compensatory sensitizing response to the prolonged receptor blockade. Using this compound to induce and study this adaptive plasticity provides crucial information about the homeostatic mechanisms governing opioid receptor expression and their potential role in phenomena like tolerance and dependence.
Future Directions and Unexplored Avenues in Clocinnamox Research
Further Elucidation of Molecular Interaction Mechanisms
The precise molecular interactions that underpin clocinnamox's irreversible antagonism at the μ-opioid receptor are not fully understood and represent a critical area for future investigation. It is established that this compound produces a dose- and time-dependent decrease in the number of available μ-opioid receptors (Bmax) with minimal effect on the receptor's affinity (Kd) for other ligands. nih.gov This suggests a non-competitive, long-lasting blockade, likely through the formation of a covalent bond or an extremely stable, slowly dissociating ligand-receptor complex, often described as a "nonequilibrium" mechanism. nih.govdrugbank.com
Future research should focus on advanced computational and experimental techniques to map the specific binding interactions. Molecular dynamics simulations, a technique used to study protein dynamics with atomic detail, could provide significant insights into how this compound and its analogs orient themselves within the orthosteric binding pocket of the MOR. nih.govnih.gov Such studies could identify the key amino acid residues that this compound interacts with, potentially revealing a reactive site for covalent bonding.
Furthermore, studies on methocinnamox (B1462759) (MCAM), a closely related compound, have suggested that in addition to its irreversible orthosteric antagonism, it may also act allosterically to alter the affinity and efficacy of other opioid agonists. nih.gov This raises the intriguing possibility that this compound itself possesses similar allosteric properties. Future studies could employ sophisticated binding and functional assays to explore whether this compound can modulate agonist binding at a site distinct from the primary recognition pocket, which could have profound implications for its pharmacological profile. Uncovering these nuanced mechanisms is essential for a complete understanding of its long-lasting antagonist effects.
Development of Novel Opioid Receptor Probes Based on this compound Scaffolds
The unique properties of the this compound scaffold, particularly its high affinity and irreversible binding, make it an ideal foundation for creating novel pharmacological probes. The development of such tools is crucial for advancing our understanding of opioid receptor biology, including receptor trafficking, localization, and interaction with other cellular proteins. psychopharmacologyinstitute.com
Building on the this compound structure, researchers could develop a new generation of probes for various applications:
Radiolabeled Probes: By incorporating a radioactive isotope (e.g., tritium or carbon-14) into the this compound molecule, highly specific radioligands could be created for quantitative autoradiography and in vitro binding assays. These probes would allow for precise mapping and quantification of μ-opioid receptors in different brain regions and tissues.
Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold would enable the direct visualization of μ-opioid receptors in living cells using advanced microscopy techniques. Such probes would be invaluable for studying receptor dynamics in real-time, including processes like internalization, recycling, and desensitization.
Biased Ligand Probes: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), is a major focus in opioid research. psychscenehub.com Modifying the this compound scaffold could potentially lead to the development of irreversible biased antagonists. These novel tools would be instrumental in dissecting the specific roles of different signaling cascades downstream of MOR activation.
The creation of these specialized probes would provide the research community with powerful tools to explore the complexities of opioid receptor pharmacology with greater precision.
Investigation of this compound in Poly-pharmacology Research
The high selectivity of this compound for the μ-opioid receptor over delta- and kappa-opioid receptors makes it an exceptional tool for dissecting the complex actions of drugs that interact with multiple receptor systems (poly-pharmacology). nih.gov By irreversibly and selectively blocking the μ-opioid receptor, this compound allows researchers to isolate and study a drug's effects on other targets.
Xylazine: A pertinent example is the veterinary sedative xylazine, which has become a prevalent adulterant in the illicit opioid supply. researchgate.net Xylazine is primarily an alpha-2 adrenergic receptor agonist, but recent studies have surprisingly revealed that it is also a full agonist at the kappa-opioid receptor. This dual activity complicates the understanding of its pharmacological effects, especially when combined with potent μ-opioid agonists like fentanyl. This compound can be used experimentally to eliminate the contribution of μ-opioid receptors. By pre-treating subjects with this compound to block MORs, researchers can then investigate the remaining effects of a fentanyl-xylazine combination to delineate the specific contributions of xylazine's action at kappa-opioid and adrenergic receptors.
Q & A
Basic Research Questions
Q. What experimental design principles are critical for evaluating Clocinnamox’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Use a crossover study design with controlled dosing intervals to isolate this compound’s effects. Include washout periods to mitigate carryover effects, and employ LC-MS/MS for precise plasma concentration measurements. Validate animal models (e.g., rodents) for receptor occupancy studies using radioligand binding assays .
- Data Consideration : Account for interspecies variability in metabolic pathways by correlating dose-response curves with cytochrome P450 activity profiles.
Q. How should researchers standardize assays for assessing this compound’s μ-opioid receptor affinity?
- Methodological Answer :
- Use competitive binding assays with [³H]-labeled antagonists (e.g., naloxone) to quantify receptor affinity.
- Normalize results against reference ligands (e.g., β-FNA) to control for batch-to-batch variability .
- Key Parameters : Report IC₅₀ values with 95% confidence intervals and specify buffer conditions (pH, ion concentration) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory findings between in vitro receptor affinity and in vivo antagonism efficacy be resolved?
- Analytical Framework :
- Conduct in silico molecular docking simulations to identify binding site discrepancies.
- Validate with ex vivo autoradiography in target tissues (e.g., CNS regions) to confirm receptor accessibility .
- Case Study : A 2024 study resolved such contradictions by adjusting for blood-brain barrier permeability coefficients, revealing this compound’s limited CNS penetration despite high in vitro affinity .
Q. What statistical approaches are optimal for analyzing dose-dependent antagonism variability in heterogeneous populations?
- Methodological Answer :
- Apply mixed-effects models to account for inter-individual variability in metabolic enzymes (e.g., CYP3A4 polymorphisms).
- Use Bayesian hierarchical models to integrate prior pharmacokinetic data and refine posterior probability distributions .
Q. How should researchers design longitudinal studies to assess this compound’s tolerance development?
- Experimental Design :
- Implement a repeated-measures ANOVA with time (baseline, 7-day, 14-day intervals) and dose (low, medium, high) as fixed factors.
- Include saline-control cohorts to distinguish pharmacological tolerance from behavioral habituation .
- Endpoint Selection : Measure receptor internalization via confocal microscopy and correlate with behavioral assays (e.g., tail-flick latency) .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Synthesis Guidelines :
- Document stereochemical purity using chiral HPLC and NMR (¹H, ¹³C) for all derivatives.
- Adhere to IUPAC nomenclature and report yields, melting points, and spectral data in supplementary materials .
- QA/QC : Include batch-specific impurity profiles (e.g., HPLC chromatograms) to exclude confounding effects in biological assays .
Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?
- Systems Biology Approach :
- Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling on treated vs. control tissues.
- Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated networks (e.g., inflammatory or apoptotic pathways) .
- Validation : Confirm findings with CRISPR-Cas9 knockout models of candidate genes to establish causal relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
